molecular formula C21H22N2O3 B1202132 Cathenamine CAS No. 63661-74-5

Cathenamine

Cat. No. B1202132
CAS RN: 63661-74-5
M. Wt: 350.4 g/mol
InChI Key: BXTHVTLKWJZGAA-ODYMNIRHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cathenamine is a yohimban alkaloid.

Scientific Research Applications

Enzymatic Synthesis and Transformation

Cathenamine serves as a metabolic intermediate in the enzymatic synthesis of various alkaloids. Rueffer et al. (1979) identified it as an intermediate in the synthesis of ajmalicine and other transformation products, with an enzyme named cathenamine synthase catalyzing its formation from 4,21-dehydrogeissoschizine (Rueffer, Kan-Fan, Husson, Stöckigt, & Zenk, 1979). Similarly, Hemscheidt and Zenk (1985) discovered an enzyme in Catharanthus roseus cell cultures that specifically hydrogenates cathenamine, forming the heteroyohimbine alkaloid tetrahydroalstonine (Hemscheidt & Zenk, 1985).

Biosynthesis of Indole Alkaloids

Cathenamine plays a crucial role in the biosynthesis of indole alkaloids. Stöckigt (1979) demonstrated that enzymes from Catharanthus roseus suspension cultures synthesize strictosidine and cathenamine from tryptamine and secologanin, indicating its significance in alkaloid formation (Stöckigt, 1979).

Central Intermediate in Alkaloid Biosynthesis

Further reinforcing its role in biosynthesis, Stöckigt et al. (1977) identified cathenamine as a central intermediate in the enzymatic production of several alkaloids, including ajmalicine and tetrahydroalstonine (Stöckigt, Husson, Kan-Fan, & Zenk, 1977).

Understanding Chemical Forms

Research by Heinstein, Stoeckigt, and Zenk (1980) on cathenamine's chemical properties revealed the interconversion between its enamine and immonium ion forms, providing valuable insights into its chemical behavior (Heinstein, Stoeckigt, & Zenk, 1980).

properties

CAS RN

63661-74-5

Product Name

Cathenamine

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

methyl (1S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,14,18-hexaene-19-carboxylate

InChI

InChI=1S/C21H22N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,10-12,15,19,22H,7-9H2,1-2H3/t12-,15-,19-/m0/s1

InChI Key

BXTHVTLKWJZGAA-ODYMNIRHSA-N

Isomeric SMILES

C[C@H]1C2=CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45

SMILES

CC1C2=CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45

Canonical SMILES

CC1C2=CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45

synonyms

cathenamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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